molecular formula C28H24N2O5 B12027595 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 767310-53-2

1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B12027595
CAS No.: 767310-53-2
M. Wt: 468.5 g/mol
InChI Key: NTQPOOOLBGWMEO-RDRPBHBLSA-N
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Description

1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a phenylacetyl group, a carbohydrazonoyl group, a naphthyl group, and a dimethoxybenzoate group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Preparation of 3,4-Dimethoxybenzoic Acid: This can be achieved by methylation of 3,4-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base.

    Formation of Methyl 3,4-Dimethoxybenzoate: The 3,4-dimethoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst.

    Synthesis of this compound: The methyl 3,4-dimethoxybenzoate is reacted with phenylacetic acid hydrazide and 2-naphthyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylacetyl and naphthyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
  • 3-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

767310-53-2

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

[1-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C28H24N2O5/c1-33-25-15-13-21(17-26(25)34-2)28(32)35-24-14-12-20-10-6-7-11-22(20)23(24)18-29-30-27(31)16-19-8-4-3-5-9-19/h3-15,17-18H,16H2,1-2H3,(H,30,31)/b29-18+

InChI Key

NTQPOOOLBGWMEO-RDRPBHBLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CC4=CC=CC=C4)OC

Origin of Product

United States

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